molecular formula C18H19ClO4 B14315582 Acetic acid;2-[4-(1-chloro-2-phenylethenyl)phenoxy]ethanol CAS No. 113158-04-6

Acetic acid;2-[4-(1-chloro-2-phenylethenyl)phenoxy]ethanol

Cat. No.: B14315582
CAS No.: 113158-04-6
M. Wt: 334.8 g/mol
InChI Key: UUNBMJNUTNXWMB-UHFFFAOYSA-N
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Description

Acetic acid;2-[4-(1-chloro-2-phenylethenyl)phenoxy]ethanol is a complex organic compound that features both acetic acid and phenoxyethanol moieties This compound is notable for its unique structure, which combines the properties of acetic acid, a simple carboxylic acid, with those of phenoxyethanol, an aromatic ether alcohol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;2-[4-(1-chloro-2-phenylethenyl)phenoxy]ethanol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 1-chloro-2-phenylethene with 4-hydroxyphenoxyethanol in the presence of a base to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is typically carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient catalytic processes to enhance yield and reduce costs. Catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts can be employed to facilitate the coupling reactions. Additionally, continuous flow reactors may be used to optimize reaction conditions and improve scalability.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;2-[4-(1-chloro-2-phenylethenyl)phenoxy]ethanol can undergo various chemical reactions, including:

    Oxidation: The phenoxyethanol moiety can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: The chloro-substituted phenylethenyl group can be reduced to form the corresponding ethyl derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often require the use of bases such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce ethyl derivatives. Substitution reactions can result in a variety of new compounds, depending on the nucleophile employed.

Scientific Research Applications

Acetic acid;2-[4-(1-chloro-2-phenylethenyl)phenoxy]ethanol has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.

    Medicine: Its potential therapeutic properties are being explored, particularly in the development of new pharmaceuticals with anti-inflammatory or anticancer activities.

    Industry: The compound is used in the production of specialty chemicals, including polymers and surfactants, due to its reactive functional groups.

Mechanism of Action

The mechanism by which acetic acid;2-[4-(1-chloro-2-phenylethenyl)phenoxy]ethanol exerts its effects involves its interaction with specific molecular targets. The phenoxyethanol moiety can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The chloro-substituted phenylethenyl group can also participate in various chemical reactions, further modulating the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Phenoxyacetic acid: Shares the phenoxy group but lacks the chloro-substituted phenylethenyl group.

    2,4-Dichlorophenoxyacetic acid: Contains a similar phenoxy structure with additional chloro groups, commonly used as a herbicide.

    MCPA (2-methyl-4-chlorophenoxyacetic acid): Another phenoxy herbicide with a similar structure but different substituents.

Uniqueness

Acetic acid;2-[4-(1-chloro-2-phenylethenyl)phenoxy]ethanol is unique due to its combination of acetic acid, phenoxyethanol, and chloro-substituted phenylethenyl groups

Properties

CAS No.

113158-04-6

Molecular Formula

C18H19ClO4

Molecular Weight

334.8 g/mol

IUPAC Name

acetic acid;2-[4-(1-chloro-2-phenylethenyl)phenoxy]ethanol

InChI

InChI=1S/C16H15ClO2.C2H4O2/c17-16(12-13-4-2-1-3-5-13)14-6-8-15(9-7-14)19-11-10-18;1-2(3)4/h1-9,12,18H,10-11H2;1H3,(H,3,4)

InChI Key

UUNBMJNUTNXWMB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1=CC=C(C=C1)C=C(C2=CC=C(C=C2)OCCO)Cl

Origin of Product

United States

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